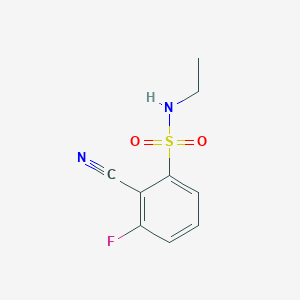
2-cyano-N-ethyl-3-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-ethyl-3-fluorobenzenesulfonamide is a chemical compound with the molecular formula C9H9FN2O2S. It is a derivative of benzenesulfonamide, featuring a cyano group at the 2-position, an ethyl group at the nitrogen atom, and a fluorine atom at the 3-position of the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-ethyl-3-fluorobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, ethylbenzene, undergoes nitration to introduce a nitro group, forming nitroethylbenzene.
Reduction: The nitro group is reduced to an amino group, resulting in ethylaniline.
Sulfonylation: Ethylaniline is treated with chlorosulfonic acid to introduce the sulfonamide group, forming N-ethylbenzenesulfonamide.
Fluorination: The benzene ring is fluorinated at the 3-position using a suitable fluorinating agent, such as Selectfluor.
Cyanation: Finally, the cyano group is introduced at the 2-position using a cyanation reagent, such as copper(I) cyanide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyano-N-ethyl-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution reactions may involve alkyl halides.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or nitro compounds.
Aplicaciones Científicas De Investigación
2-Cyano-N-ethyl-3-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-cyano-N-ethyl-3-fluorobenzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
2-Cyano-N-ethyl-3-fluorobenzenesulfonamide is unique due to its specific structural features, such as the presence of both cyano and fluorine groups. Similar compounds include:
N-ethylbenzenesulfonamide: Lacks the cyano and fluorine groups.
2-cyanobenzenesulfonamide: Lacks the ethyl and fluorine groups.
3-fluorobenzenesulfonamide: Lacks the cyano and ethyl groups.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Propiedades
Fórmula molecular |
C9H9FN2O2S |
|---|---|
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
2-cyano-N-ethyl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C9H9FN2O2S/c1-2-12-15(13,14)9-5-3-4-8(10)7(9)6-11/h3-5,12H,2H2,1H3 |
Clave InChI |
QUEVOJKBIYLKAB-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1=CC=CC(=C1C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
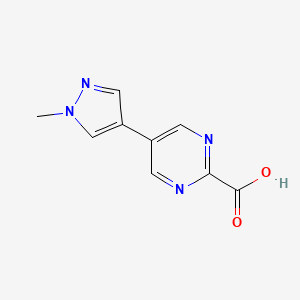
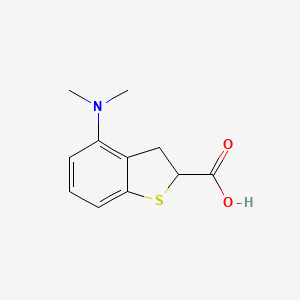
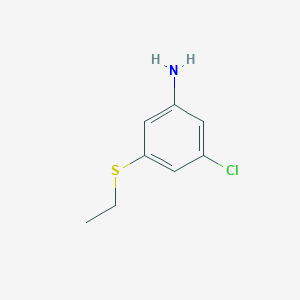
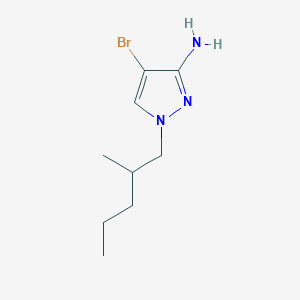
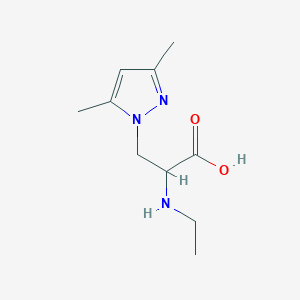

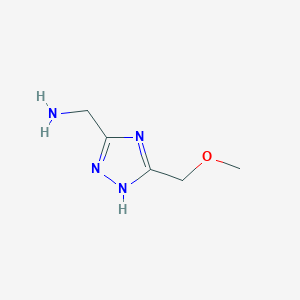
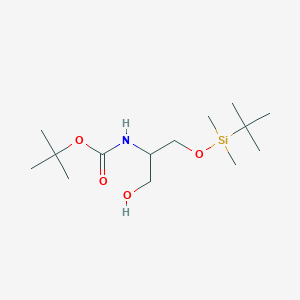
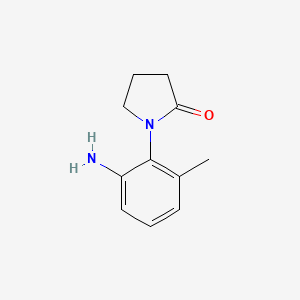
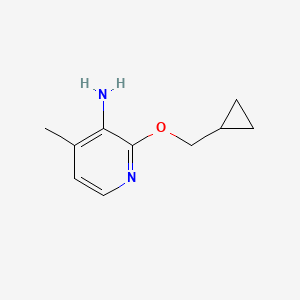
![5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride](/img/structure/B15327267.png)

